Bisphenol S

Übersicht

Beschreibung

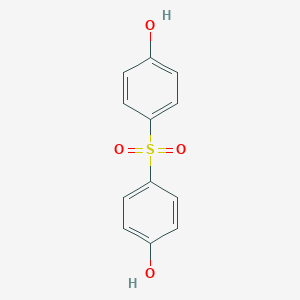

Bisphenol S (BPS; 4,4′-sulfonyldiphenol) is a synthetic organic compound widely used as a substitute for bisphenol A (BPA) in consumer products such as thermal paper, food packaging, and plastics labeled "BPA-free" . Its adoption stems from regulatory pressures to phase out BPA due to endocrine-disrupting properties . Structurally, BPS replaces BPA’s central isopropylidene group with a sulfone group (–SO₂–), altering its physicochemical behavior . Despite its marketed safety, BPS is increasingly detected in environmental and human matrices, including urine, thermal receipts, and currency bills, with global exposure levels comparable to BPA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bisphenol S can be synthesized through the condensation reaction of phenol with sulfuric acid. The reaction typically involves heating phenol with sulfuric acid under controlled conditions to form the sulfonyl linkage between the phenol molecules .

Industrial Production Methods: In industrial settings, bisphenol S is produced by reacting phenol with sulfuric acid or sulfur trioxide. The reaction is carried out at elevated temperatures, and the product is purified through crystallization or distillation processes .

Types of Reactions:

Oxidation: Bisphenol S can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The phenol groups in bisphenol S can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be employed under acidic conditions.

Major Products Formed:

Oxidation: Products may include sulfone derivatives.

Substitution: Halogenated or nitrated bisphenol S derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Bisphenol S has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polyethersulfone and other polymers.

Biology: Studied for its potential endocrine-disrupting effects, similar to bisphenol A.

Medicine: Investigated for its impact on reproductive health and development.

Industry: Utilized in the production of epoxy resins, coatings, and adhesives

Wirkmechanismus

Bisphenol S exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of natural estrogens. This can lead to disruptions in endocrine signaling pathways. It can also interfere with thyroid hormone levels, affecting the development of the nervous system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

BPS shares a biphenyl core with BPA and bisphenol F (BPF) but differs in bridging groups, influencing hydrophobicity and flexibility (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings:

- Hydrophobicity: BPA > BPF > BPS.

- Flexibility : BPF and BPS exhibit greater conformational flexibility than BPA due to fewer steric hindrances, enhancing interactions with phospholipid acyl chains .

Endocrine-Disrupting Activity

All three bisphenols disrupt hormonal pathways via estrogenic, antiandrogenic, and thyroid receptor interactions (Table 2).

Table 2: Hormonal Potency in Comparative Studies

Key Findings:

- Estrogenic Potency : BPF ≈ BPA > BPS in vitro, but BPS exhibits unique membrane-mediated estrogenic activity at low doses .

- Developmental Toxicity : BPS induces precocious hypothalamic neurogenesis in zebrafish at concentrations 1,000-fold below human exposure thresholds, mirroring BPA .

Membrane Interactions and Cellular Effects

Molecular dynamics simulations reveal shared mechanisms of membrane disruption:

- Lipid Order Disruption: All bisphenols reduce phospholipid acyl chain order (SCD parameters) by ~20%, increasing membrane fluidity .

- Cholesterol Exclusion : BPA, BPF, and BPS preferentially bind phospholipids over cholesterol, destabilizing lipid rafts critical for signaling .

- Oligomer Formation: At high concentrations (>45 molecules/membrane), bisphenols form aggregates (dimers, trimers) that asymmetrically distort lipid bilayers .

Exposure and Health Impacts

- Human Exposure : BPS is detected in 81% of global urine samples (geometric mean: 0.168 ng/mL), with highest levels in Japan (1.18 ng/mL) .

- Obesity Link : BPS and BPF correlate with elevated BMI in children, likely via PPARγ-mediated adipogenesis .

- Environmental Persistence : BPS resists degradation in seawater, with rising environmental concentrations paralleling BPA’s historical trends .

Regulatory Challenges

- Structural vs. Functional Similarity : While BPS lacks structural similarity to BPA in some cheminformatics models , biological data confirm equivalent endocrine-disrupting risks .

- Regulatory Gaps : The EU’s REACH regulation evaluates BPA as a substance of very high concern (SVHC), but BPS remains unassessed despite meeting SVHC criteria via endocrine disruption .

Biologische Aktivität

Bisphenol S (BPS) has emerged as a prominent substitute for bisphenol A (BPA) in various consumer products due to growing concerns over BPA's toxicity. However, recent research indicates that BPS may possess its own set of biological activities that raise health concerns. This article reviews the biological activity of BPS, focusing on its effects on reproductive health, metabolic disorders, and potential toxicological impacts.

Overview of Bisphenol S

BPS is a synthetic compound used primarily in the production of plastics and resins. It has been widely adopted as a replacement for BPA in food packaging, thermal paper, and other consumer goods. Despite its intended safety profile, accumulating evidence suggests that BPS may exhibit endocrine-disrupting properties similar to those of BPA.

BPS interacts with estrogen receptors and has been shown to affect various physiological processes:

- Estrogenic Activity : BPS can bind to estrogen receptors, potentially leading to hormonal disruptions. Studies have demonstrated that BPS activates estrogen receptor pathways, influencing gene expression related to reproductive health .

- Cell Proliferation and Apoptosis : Research indicates that BPS inhibits cell proliferation in certain cell lines while promoting apoptosis under specific conditions .

Oocyte Maturation and Fertilization

Recent studies have investigated the impact of BPS on oocyte maturation and embryo development. For instance:

- Porcine Model Study : A study conducted on porcine oocytes exposed to BPS revealed decreased meiotic maturation ability and increased incidence of meiotic spindle abnormalities . The concentration of BPS in follicular fluid was measured at 22.4 nM, which is comparable to levels found in human patients undergoing assisted reproductive technology (ART).

- Human Testis Explants : In vitro studies using human testis explants indicated that exposure to BPS significantly inhibited spermatogenesis at concentrations lower than those required for BPA .

Case Studies

- Type 2 Diabetes Association : A case-cohort study found a positive association between urinary BPS levels and the incidence of type 2 diabetes. Participants with detectable levels of BPS-glucuronide had a hazard ratio of 2.81 for developing diabetes compared to those with lower exposure levels .

- Obesity and Metabolic Disorders : Another study highlighted that BPS exposure was correlated with increased visceral fat accumulation and metabolic disturbances in animal models, suggesting that it may contribute to obesity-related conditions .

In Vivo Studies

- Cardiovascular Risks : Research indicates that acute exposure to BPS can suppress cardiac contractility more prominently than BPA. This effect is mediated through estrogen receptor-dependent pathways, particularly affecting female subjects more severely .

- Liver Toxicity : High doses of BPS have been associated with significant liver injury, as indicated by elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) .

In Vitro Studies

In vitro assessments have shown that BPS can induce oxidative stress and DNA damage across various cell types. For example:

- Human Cell Lines : Studies using human cell lines have reported that BPS exposure leads to increased markers of oxidative stress and potential carcinogenic effects .

Summary of Research Findings

Analyse Chemischer Reaktionen

Persulfate-Activated Degradation

BPS undergoes rapid degradation in heat-activated persulfate (PS) systems. Key findings include :

-

Optimal conditions : Complete removal of 10 μM BPS in 90 minutes at 25°C, pH 7.0, and a PS:BPS molar ratio of 100:1.

-

Primary radicals : Hydroxyl (·OH) and sulfate (SO₄⁻·) radicals drive degradation.

-

Transformation pathways :

-

Hydroxylation at ortho positions.

-

Sulfate addition to aromatic rings.

-

S–C bond cleavage and polymerization.

-

| Parameter | Value | Source |

|---|---|---|

| Rate constant (·OH) | ||

| Rate constant (SO₄⁻·) |

Ozonation and UV/H₂O₂ Reactions

BPS reacts with ozone (O₃) and hydroxyl radicals under advanced oxidation processes (AOPs) :

-

Ozonation :

-

Rate constants vary with protonation state:

-

Di-protonated:

-

Deprotonated:

-

-

Dominant pathway: Hydroxylation at ortho positions.

-

-

UV/H₂O₂ :

Transformation Products

Degradation of BPS yields 15 identified intermediates in persulfate systems, including :

-

Hydroxylated derivatives : 3-hydroxy-BPS, 5-hydroxy-BPS.

-

Sulfate adducts : BPS-sulfate conjugates.

-

Cleavage products : 4-hydroxyphenyl sulfone.

-

Polymerized species : Dimerized BPS via radical coupling.

Quantum chemical calculations reveal that hydroxylation and sulfate addition occur at low energy barriers (13.85–25.06 kJ/mol), favoring reactions at the phenoxy H atom and ortho-C positions .

Environmental and Mechanistic Insights

-

pH dependence : Degradation efficiency peaks at neutral pH due to optimal radical generation .

-

Water matrix effects : Chloride and bicarbonate ions inhibit BPS degradation by scavenging radicals .

-

Endocrine disruption : While not a focus here, residual BPS and its products retain endocrine-disrupting potential .

BPS exhibits complex reactivity in engineered and natural systems, with degradation pathways heavily influenced by radical-driven mechanisms. Persistent transformation products underscore the need for advanced treatment strategies to mitigate environmental and health risks.

Q & A

Q. Basic: What validated analytical methods are recommended for detecting and quantifying BPS in environmental and biological matrices?

To ensure accurate detection, researchers should prioritize isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for quantifying free and conjugated forms of BPS in urine, serum, or environmental samples. This method minimizes matrix interference and improves sensitivity, with detection limits often below 0.1 ng/mL in human biofluids . For environmental samples (e.g., air, dust), automated solid-phase extraction (SPE) coupled with GC-MS is suitable for volatile derivatives, while HPLC-fluorescence detection may be used for preliminary screening . Always include procedural blanks and internal standards (e.g., deuterated BPS) to validate recovery rates and reduce false positives.

Q. Advanced: How can experimental designs address conflicting data on BPS’s endocrine-disrupting effects across in vitro and in vivo models?

Conflicts often arise from differences in dose ranges, exposure windows, and model systems . To resolve discrepancies:

- Standardize dose selection : Use human-relevant concentrations (e.g., ng/mL for in vitro studies) derived from biomonitoring data (e.g., NHANES urinary levels) .

- Incorporate positive/negative controls : Include BPA as a comparator and validate estrogen receptor (ER) activation via luciferase reporter assays .

- Longitudinal in vivo studies : Track developmental, reproductive, and metabolic endpoints in sensitive models (e.g., zebrafish embryos or CD-1 mice) with defined exposure periods (e.g., gestational vs. adult exposure) .

- Meta-analysis frameworks : Apply statistical tools like random-effects models to synthesize data from heterogeneous studies, adjusting for publication bias .

Basic: What methodological criteria should guide the formulation of hypothesis-driven research questions on BPS?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions:

- Example: “Does prenatal BPS exposure alter DNA methylation patterns in placental tissue at environmentally relevant doses?”

Q. Advanced: How can researchers mitigate sponsorship bias in studies evaluating BPS safety?

Sponsorship bias often manifests in experimental design choices (e.g., using resistant animal strains) or selective data reporting. Mitigation strategies include:

- Pre-registration : Publicly document hypotheses, methods, and analysis plans (e.g., on Open Science Framework) before data collection .

- Blinded exposure administration : Ensure handlers are unaware of treatment groups to reduce observer bias.

- Independent replication : Collaborate with third-party labs to validate key findings, as seen in critiques of the CLARITY-BPA study .

- Conflict of interest disclosures : Mandate transparency in funding sources and author affiliations .

Q. Basic: What are the best practices for validating BPS exposure data in epidemiological studies?

- Biomonitoring : Use creatinine-adjusted urinary BPS levels to account for dilution variability.

- Quality control : Cross-validate results with paired serum samples and environmental measurements (e.g., household dust) .

- Temporal variability : Collect serial samples to assess intra-individual exposure fluctuations .

Q. Advanced: How should researchers evaluate the structural-activity relationships (SAR) of BPS compared to other bisphenol analogues?

- Computational modeling : Use density functional theory (DFT) to compare BPS’s binding affinity to nuclear receptors (e.g., ERα, ERβ) versus BPA or BPF .

- In vitro assays : Test analogues in parallel using MCF-7 cell proliferation assays and ER transactivation models.

- Meta-data synthesis : Tabulate EC50 values across studies to rank potency (see Table 1) .

Table 1 : Hormonal activity of bisphenol analogues (example data)

| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Androgen Receptor Antagonism |

|---|---|---|---|

| BPA | 1.2 | 3.8 | Moderate |

| BPS | 15.4 | 22.1 | Weak |

| BPF | 2.3 | 5.6 | Moderate |

| Adapted from Rochester & Bolden (2015) . |

Q. Basic: What ethical considerations apply when designing human studies on BPS exposure?

- Informed consent : Clearly explain risks/benefits, especially for vulnerable populations (e.g., pregnant women) .

- Confidentiality : De-identify biomonitoring data to protect participant privacy .

- Data transparency : Share anonymized datasets via repositories like EPA’s CompTox Chemicals Dashboard .

Q. Advanced: How can in silico models improve risk assessment for BPS?

- Physiologically based pharmacokinetic (PBPK) modeling : Predict tissue-specific BPS accumulation using parameters like log Kow and plasma protein binding .

- Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., ER binding) to population-level effects (e.g., reduced fertility) .

Q. Basic: What are key pitfalls in interpreting BPS toxicity studies, and how can they be avoided?

- Pitfall : Overgeneralizing results from high-dose animal studies to human health risks.

- Solution : Align doses with human exposure levels (e.g., ≤1 mg/kg/day) and use translational biomarkers (e.g., serum estradiol) .

Q. Advanced: How should researchers address reproducibility challenges in BPS research?

- Detailed protocols : Publish step-by-step methods, including vendor information for reagents (e.g., BPS purity ≥99%) .

- Inter-laboratory comparisons : Participate in ring trials to harmonize analytical techniques .

Q. Basic: What statistical approaches are recommended for analyzing dose-response relationships in BPS studies?

- Non-linear models : Use benchmark dose (BMD) analysis to estimate lowest observable adverse effect levels (LOAELs) .

- Covariate adjustment : Control for confounders like age, BMI, and co-exposure to other phenols in regression models .

Q. Advanced: How can epigenomic mechanisms be integrated into BPS toxicity assessments?

- Whole-genome bisulfite sequencing : Identify differentially methylated regions (DMRs) in exposed animal models .

- Multi-omics integration : Correlate methylation changes with transcriptomic and metabolomic data to establish causal pathways .

Q. Basic: What criteria define high-quality literature for BPS risk assessment?

Prioritize studies with:

- Peer-reviewed methods (e.g., EPA ToxCast assays).

- Exposure verification : Measured internal doses, not just administered doses.

- Transparency : Raw data and code available for reanalysis .

Q. Advanced: How can systems biology approaches enhance understanding of BPS’s multi-organ effects?

- Network analysis : Map BPS-protein interactions using STRING or KEGG databases to identify hub targets (e.g., ESR1, AR) .

- Machine learning : Train models on Tox21 data to predict novel endpoints (e.g., neurotoxicity) .

Q. Basic: What guidelines ensure rigorous reporting of BPS research findings?

Follow ARRIVE 2.0 for animal studies and STROBE for observational research. Include:

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWNQTHUCYMVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59790-00-0 | |

| Record name | Phenol, 4,4′-sulfonylbis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59790-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3022409 | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS] | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3663 g/cu cm at 15 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, Needles (from water), orhombic bipyramidol | |

CAS No. |

80-09-1, 25641-61-6 | |

| Record name | Bisphenol S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphonylbisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonyldiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphonylbisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OX4RR782R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

240.5 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.